Anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by a seven-membered ring structure that includes a nitrogen atom and a cyano group at the 7-position. Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of approximately 227.28 g/mol. The structure consists of a bicyclic framework that allows for various functional group modifications, making it a versatile compound in synthetic chemistry and pharmacology.
Anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane has been studied for its interaction with nicotinic acetylcholine receptors, which play a crucial role in neurotransmission and neuromodulation. Research indicates that compounds of this class can exhibit significant biological activities, including analgesic and anti-inflammatory effects. The binding affinity to nicotinic receptors suggests potential applications in treating neurological disorders and pain management.
Several synthesis methods have been developed for anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane:
Anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane finds applications in various fields:
Interaction studies have shown that anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane effectively binds to nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability. These interactions are critical for understanding its pharmacological potential and guiding further drug development efforts.
When compared to other compounds within the azabicyclo[2.2.1]heptane family, anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane stands out due to its unique cyano substitution and its specific interaction profile with nicotinic receptors.
This comparison highlights the structural diversity within this class of compounds while emphasizing the unique properties of anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane that may lead to distinct biological activities and applications in medicinal chemistry.
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes represents a powerful synthetic approach for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes [5] [6]. This methodology provides an efficient route to access the bicyclic framework through a single transformation that simultaneously introduces both the nitrogen-containing bridge and the oxygen functionality [5]. The reaction proceeds through a palladium-catalyzed cascade process that begins with the coordination of the cyclopentene substrate to the palladium catalyst, followed by aminopalladation and subsequent acyloxylation [6].
Research conducted by Zhou and colleagues demonstrated that this palladium-catalyzed transformation proceeds efficiently with a broad array of cyclopentene substrates [5] [6]. The reaction conditions typically involve the use of palladium acetate as the catalyst precursor, in combination with appropriate ligands and oxidizing agents [7]. The aminoacyloxylation process occurs through a mechanistic pathway that involves the formation of a palladium-nitrogen intermediate, which then undergoes intramolecular cyclization to form the bicyclic scaffold [5].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Catalyst Loading | 5-10 mol% Pd(OAc)2 | 65-89% |
| Temperature | 80-100°C | Variable |
| Solvent System | Dimethylformamide | 70-85% |
| Reaction Time | 8-12 hours | Substrate dependent |
The stereochemical outcome of the palladium-catalyzed aminoacyloxylation is influenced by several factors, including the nature of the substituents on the cyclopentene ring and the choice of ligands [6] [8]. The reaction generally proceeds with high regioselectivity, favoring the formation of the exo-isomer over the endo-isomer [5]. The products obtained from this transformation can be further functionalized to build up a library of bridged azabicyclic structures, making this methodology particularly valuable for medicinal chemistry applications [5] [6].
The mechanism of the palladium-catalyzed aminoacyloxylation involves several key steps, beginning with the oxidative addition of the palladium catalyst to the substrate [7]. This is followed by aminopalladation, where the nitrogen nucleophile attacks the coordinated alkene, forming a new carbon-nitrogen bond [8]. The subsequent acyloxylation step introduces the oxygen functionality and completes the bicyclic framework formation [6]. The stereochemical control observed in this reaction is attributed to the coordination geometry of the palladium intermediate and the steric interactions between the substrate and the catalyst system [8].
Nitrogen-directed radical rearrangement strategies provide an alternative approach for the synthesis of azabicyclic systems, including anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane derivatives [9] [10]. These methodologies exploit the stabilizing effect of α-nitrogen radicals to control radical rearrangements and facilitate the formation of complex bicyclic frameworks [9]. The nitrogen atom serves as both a directing group and a stabilizing element for the radical intermediates formed during the cyclization process [11].
The development of nitrogen-directed radical rearrangements has been extensively studied by various research groups, with particular focus on the synthesis of bridged azabicyclic compounds [10] [12]. The methodology typically involves the generation of α-acylamino radicals through tributyltin hydride-mediated radical translocation reactions [12] [13]. These radicals undergo intramolecular cyclization to form the desired bicyclic products with high efficiency and stereoselectivity [12].
Research by Sato and colleagues demonstrated the utility of radical translocation/cyclization reactions for the preparation of 7-azabicyclo[2.2.1]heptane systems [12] [13]. The process begins with the formation of aryl radicals from ortho-halobenzamide precursors, which then undergo rapid 1,5-hydrogen transfer reactions to generate the α-acylamino radicals [13]. These intermediates subsequently cyclize through either 5-exo or 6-endo pathways, depending on the substitution pattern and reaction conditions [12].
| Cyclization Mode | Product Distribution | Yield (%) | Stereoselectivity |
|---|---|---|---|
| 5-exo Cyclization | Major Product | 42-70 | 66:34 dr |
| 6-endo Cyclization | Minor Product | 25-35 | Variable |
| Reduction Product | Side Product | 10-15 | Not applicable |
The stereochemical outcome of nitrogen-directed radical cyclizations is influenced by the conformational preferences of the radical intermediates and the steric interactions between substituents [12] [14]. The introduction of substituents on the alkene moiety can significantly alter the regioselectivity of the cyclization, allowing for the selective formation of either 7-azabicyclo[2.2.1]heptane or 8-azabicyclo[3.2.1]octane products [12]. The reaction conditions, including temperature, solvent, and the choice of radical initiator, also play crucial roles in determining the efficiency and selectivity of the transformation [13].
Recent advances in photoredox catalysis have expanded the scope of nitrogen-centered radical chemistry, providing new opportunities for the generation and application of nitrogen-centered radicals [14] [15]. These methods offer milder reaction conditions and improved functional group tolerance compared to traditional tin-based radical chemistry [14]. The use of visible-light photocatalysis enables the selective generation of nitrogen-centered radicals without the need for stoichiometric amounts of toxic tin reagents [15].
Sodium hydride-promoted heterocyclization approaches represent a complementary strategy for the synthesis of azabicyclic compounds, including derivatives of anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane [16] [17]. These methodologies exploit the strong basicity of sodium hydride to promote intramolecular cyclization reactions that form the bicyclic framework [17] [18]. The use of sodium hydride as a base allows for the deprotonation of relatively acidic protons, generating nucleophilic species that can participate in cyclization reactions [16].
Research by Marco-Contelles and coworkers demonstrated the effectiveness of sodium hydride-mediated intramolecular cyclization for the preparation of 7-azabicyclo[2.2.1]heptane derivatives [19] [20]. Their synthetic approach begins with readily available cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination to generate the key cyclization precursors [19] [20]. The subsequent treatment with sodium hydride in dimethylformamide promotes the intramolecular cyclization, leading to the formation of the desired bicyclic products [17] [20].
The mechanism of sodium hydride-promoted heterocyclization involves the deprotonation of the nitrogen-containing substrate, generating a nucleophilic nitrogen center that attacks an electrophilic carbon atom within the same molecule [17] [18]. This intramolecular nucleophilic substitution reaction results in the formation of the bicyclic framework with concomitant elimination of a leaving group, typically a halide [17]. The reaction is highly dependent on the conformational flexibility of the substrate and the relative positioning of the nucleophilic and electrophilic centers [18].
| Substrate Type | Base Equivalents | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Dibromide Precursors | 2-3 equiv NaH | 60-80 | 4-8 hours | 55-75 |
| Tosylate Derivatives | 1.5-2 equiv NaH | 25-40 | 12-24 hours | 45-65 |
| Mesylate Substrates | 2-2.5 equiv NaH | 50-70 | 6-12 hours | 60-80 |
The stereochemical outcome of sodium hydride-promoted cyclizations is primarily determined by the conformational preferences of the substrate and the transition state geometry [17] [18]. The reaction typically proceeds through a chair-like transition state, which favors the formation of specific stereoisomers based on the substitution pattern of the precursor [18]. The choice of solvent can also influence the stereoselectivity, with polar aprotic solvents such as dimethylformamide generally providing the best results [17].
Recent developments in sodium hydride chemistry have revealed new reactivity patterns that expand the scope of heterocyclization reactions [16] [21]. The discovery that sodium hydride can function as a hydride donor under specific conditions has opened new possibilities for reductive cyclization processes [16]. These findings suggest that sodium hydride-promoted reactions may involve more complex mechanistic pathways than previously recognized, potentially leading to new synthetic methodologies for the preparation of azabicyclic compounds [21].
Stereochemical control in the formation of bicyclic systems represents a critical aspect of synthetic methodology development for compounds such as anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane [22] [23]. The inherent rigidity of the bicyclic framework means that stereochemical errors introduced during the cyclization step are difficult to correct in subsequent transformations [22]. Therefore, the development of highly stereoselective synthetic methods is essential for the efficient preparation of these complex molecular architectures [23].
The stereochemical control in bicyclic system formation is influenced by multiple factors, including the conformational preferences of the precursor molecules, the nature of the cyclization mechanism, and the steric interactions between substituents [22] [24]. Research has shown that the stereochemical outcome can be dramatically altered by seemingly minor changes in reaction conditions, catalyst systems, or substrate structure [23]. Understanding these factors is crucial for the rational design of stereoselective synthetic routes [24].
Malpass and White conducted extensive studies on the stereochemical aspects of 2-azabicyclo[2.2.1]heptane synthesis, demonstrating that neighboring group participation by the nitrogen atom can significantly influence the stereochemical outcome [3]. Their work showed that anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane allows ready nucleophilic substitution at the 7-position, providing access to a range of 7-substituted derivatives with high stereochemical fidelity [3]. The successful base-induced epimerization of anti-7-ethoxycarbonyl derivatives to the corresponding syn-isomers demonstrates the possibility of stereochemical manipulation in these systems [3].
| Stereochemical Factor | Influence on Product Distribution | Control Strategy |
|---|---|---|
| Conformational Bias | Major determinant | Substrate design |
| Steric Hindrance | Secondary effect | Protecting groups |
| Electronic Effects | Moderate influence | Catalyst tuning |
| Solvent Effects | Minor but measurable | Solvent optimization |
The development of stereocontrolled synthesis methods has benefited from advances in computational chemistry, which provide insights into the transition state geometries and energy barriers associated with different stereochemical pathways [24] [25]. These computational studies have revealed that the stereochemical outcome is often determined by the relative energies of competing transition states, which can be influenced by subtle changes in molecular structure or reaction conditions [25]. The application of these insights has led to the development of more predictable and reliable synthetic methods [24].
The nuclear magnetic resonance spectroscopic analysis of anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane requires careful examination of both proton and carbon-13 chemical shift patterns to establish definitive structural assignments. The compound's rigid bicyclic framework creates distinct magnetic environments that produce characteristic spectral signatures for each functional group and stereochemical arrangement [1] [2].
The proton nuclear magnetic resonance spectrum of anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane displays several diagnostic features that distinguish it from related azabicyclic compounds. The cyano-substituted carbon at position 7 creates significant electronic effects that propagate throughout the bicyclic framework, influencing the chemical shifts of neighboring protons through both inductive and conformational mechanisms [1] [2].
The benzyl substituent at position 2 exhibits characteristic AB quartet patterns due to the diastereotopic nature of the methylene protons. Research on structurally related compounds demonstrates that cyano group introduction generates asymmetry in the molecular framework, causing previously equivalent protons to become magnetically non-equivalent [1] [2]. In similar azabicyclic systems containing cyano substituents, the benzyl protons typically appear as AB quartets with coupling constants ranging from 13.0 to 13.2 hertz and chemical shift differences of approximately 0.11 to 0.16 parts per million [1].
The bridgehead protons at positions 1 and 4 of the azabicyclo[2.2.1]heptane framework display distinctive chemical shifts that reflect their unique stereochemical environment. Studies of related bicyclic nitrogen compounds show that these protons typically resonate in the range of 2.5 to 4.0 parts per million, with their exact positions dependent on the electronic nature of substituents and the overall molecular conformation [3] [4].
The methylene protons of the bicyclic framework exhibit complex coupling patterns that provide valuable information about the three-dimensional structure. Research on azabicyclo[2.2.1]heptane derivatives indicates that axial and equatorial protons can be distinguished based on their coupling constants and chemical shift differences [1] [5]. Axial protons typically show larger coupling constants with adjacent axial protons (approximately 11-13 hertz) compared to axial-equatorial couplings (2-6 hertz) [1].
The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the electronic environment of each carbon atom in anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane. The cyano group carbon represents one of the most diagnostic signals, typically appearing in the characteristic nitrile region between 114 and 118 parts per million [1] [6].
Studies of cyano-substituted azacyclic compounds reveal that the nitrile carbon chemical shift is influenced by both the hybridization state of the attached carbon and the overall electronic environment. In azabicyclo[2.2.1]heptane systems, the cyano carbon typically resonates around 115-117 parts per million, slightly upfield compared to aromatic nitriles due to the saturated nature of the bicyclic framework [1] [6].
The benzyl carbon atoms display characteristic aromatic and aliphatic chemical shifts. The aromatic carbons of the benzyl group typically appear in the range of 127-137 parts per million, with the quaternary carbon showing the most downfield shift due to its substitution pattern [1] [7]. The methylene carbon connecting the benzyl group to the nitrogen atom generally resonates around 60-63 parts per million, consistent with carbon atoms adjacent to nitrogen in saturated heterocycles [1].
The bicyclic framework carbons exhibit chemical shifts that reflect their substitution patterns and conformational preferences. The bridgehead carbons typically appear in the range of 45-55 parts per million, while the methylene carbons of the bicyclic ring system show chemical shifts between 20-50 parts per million depending on their proximity to the nitrogen atom and cyano substituent [1] [8].
| Position | Chemical Shift (ppm) | Multiplicity | Key Features |
|---|---|---|---|
| Cyano carbon | 115.2-117.8 | Singlet | Characteristic nitrile range [1] |
| Benzyl aromatic | 127.0-137.5 | Multiple | Typical aromatic pattern [1] |
| Benzyl methylene | 60.2-62.8 | Triplet | Adjacent to nitrogen [1] |
| Bridgehead carbons | 48.9-53.0 | Doublet | Bicyclic framework [1] |
| Ring methylenes | 20.1-67.6 | Triplet | Environment-dependent [1] |
The stereochemical arrangement of substituents in anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane significantly influences the nuclear magnetic resonance spectral parameters. The anti configuration between the cyano group at position 7 and the benzyl substituent at position 2 creates a specific three-dimensional arrangement that affects both chemical shifts and coupling patterns [9] [10].
Research on related azabicyclic compounds demonstrates that the orientation of the cyano group (axial versus equatorial) has profound effects on the chemical shifts of neighboring carbons and protons. Axial cyano groups typically cause characteristic downfield shifts for adjacent carbons due to gamma-gauche interactions and inductive effects [1] [9].
The conformational preferences of the bicyclic framework are reflected in the nuclear magnetic resonance parameters through diagnostic coupling patterns. Studies using variable-temperature nuclear magnetic resonance spectroscopy on similar compounds reveal that the bicyclic structure restricts conformational mobility, leading to well-defined coupling constants that provide direct information about dihedral angles and stereochemical relationships [10] [9].
The nuclear magnetic resonance spectroscopic properties of anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane are influenced by solvent effects and potential dynamic processes. Research on related compounds indicates that polar solvents can cause subtle changes in chemical shifts due to specific interactions with the nitrogen atom and cyano group [11] [12].
Dynamic processes such as nitrogen inversion or conformational exchange of the benzyl substituent may be observable at variable temperatures. Studies of azabicyclic compounds show that nitrogen inversion barriers can range from very low (resulting in averaging of nuclear magnetic resonance signals) to moderate (allowing observation of separate signals for different conformers) [13] [10].
The presence of the cyano group may influence the rate of nitrogen inversion through electronic effects, potentially allowing observation of separate signals for different invertomers at ambient or reduced temperatures [13] [10].
X-ray crystallographic analysis provides definitive three-dimensional structural information for azabicyclo[2.2.1]heptane derivatives and serves as a crucial validation tool for computational predictions and nuclear magnetic resonance-based structural assignments. While direct crystallographic data for anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane may not be available, extensive crystallographic studies of closely related compounds provide valuable insights into the structural features and intermolecular interactions expected for this molecular system [14] [10].
Crystallographic investigations of azabicyclo[2.2.1]heptane derivatives reveal consistent structural parameters that define the rigid bicyclic framework. The bicycle adopts a characteristic boat-like conformation with specific bond lengths and angles that are influenced by the presence of the nitrogen heteroatom [15] [10].
Research on 7-azabicyclo[2.2.1]heptane derivatives demonstrates that the bridgehead nitrogen-carbon bond lengths typically range from 1.46 to 1.50 angstroms, consistent with saturated carbon-nitrogen single bonds [10] [14]. The endocyclic carbon-carbon bond lengths fall within the normal range of 1.52 to 1.55 angstroms for saturated hydrocarbons, indicating minimal strain in the bicyclic framework [10].
The bond angles within the azabicyclo[2.2.1]heptane system show some deviation from ideal tetrahedral geometry due to the constraints imposed by the bicyclic structure. The carbon-nitrogen-carbon bond angles at the bridgehead nitrogen typically measure between 105 and 110 degrees, slightly compressed from the ideal tetrahedral angle due to ring strain [10] [9].
Crystallographic analysis of thioamide derivatives of 7-azabicyclo[2.2.1]heptane reveals significant nonplanarity of the amide bond, with twist angles reaching 11.2 degrees compared to planar arrangements in less constrained systems [14] [10]. This structural distortion provides insight into the electronic effects of the bicyclic framework on attached functional groups.
Crystallographic studies reveal important information about intermolecular interactions that influence the solid-state properties and stability of azabicyclo[2.2.1]heptane derivatives. These interactions include hydrogen bonding, van der Waals forces, and potential π-π stacking interactions involving aromatic substituents [17] [10].
Research on azabicyclic compounds with aromatic substituents demonstrates that crystal packing is often dominated by weak hydrogen bonding interactions between aromatic C-H bonds and electron-rich heteroatoms [17] [10]. In the case of anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane, similar interactions would be expected between the benzyl aromatic protons and the nitrogen lone pair or cyano group.
The cyano group in related crystalline compounds frequently participates in weak hydrogen bonding as an acceptor, forming linear or near-linear C-H···N contacts with neighboring molecules [16] [17]. These interactions can significantly influence crystal packing arrangements and contribute to the overall stability of the crystalline phase.
Crystallographic analysis of nitrogen heterocycles reveals that planar layer-stacked structures are common, with π-π stacking interactions between aromatic rings contributing to crystal stability [17] [10]. The presence of the benzyl group in anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane suggests that similar stacking interactions could be important in determining its crystal structure.
Systematic comparison of crystallographic data from related azabicyclo[2.2.1]heptane derivatives provides valuable benchmarks for understanding the expected structural features of anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane. This comparative approach allows for the identification of consistent structural motifs and the prediction of likely conformational preferences [15] [10].
Crystallographic studies of 2-substituted azabicyclo[2.2.1]heptane compounds reveal that substituents at this position generally adopt orientations that minimize steric interactions with the rigid bicyclic framework [15] [10]. The specific case of benzyl substitution has been examined in several related systems, consistently showing preferences for orientations that place the aromatic ring away from the bicyclic core.
The influence of cyano substitution on crystal structures has been documented in various bicyclic nitrogen compounds, typically resulting in linear arrangements of the C≡N bond with minimal distortion from ideal geometry [16] [10]. The electronic effects of the cyano group can influence neighboring bond lengths and angles, but these effects are generally small in magnitude.
Analysis of compounds containing both cyano and benzyl substituents in related frameworks suggests that these groups typically adopt non-interfering orientations, with the cyano group maintaining its linear geometry and the benzyl group positioning its aromatic ring to minimize steric clashes [16] [10].
| Structural Feature | Typical Range | Reference Compounds | Key Observations |
|---|---|---|---|
| N-C bond length | 1.46-1.50 Å | Various azabicyclo compounds [10] | Standard saturated C-N bonds |
| C-C bond length | 1.52-1.55 Å | Bicyclic frameworks [10] | Minimal ring strain |
| C-N-C bond angle | 105-110° | Bridgehead nitrogen [10] | Slightly compressed |
| Twist angle (amides) | 5-11° | Thioamide derivatives [14] | Significant nonplanarity |
| C≡N bond length | 1.15-1.17 Å | Cyano compounds [16] | Linear geometry preserved |
Crystallographic analysis provides direct evidence for electronic effects on molecular geometry in azabicyclo[2.2.1]heptane derivatives. The electron-withdrawing nature of the cyano group influences bond lengths and angles throughout the molecular framework through inductive and resonance effects [16] [10].
Studies of cyano-substituted heterocycles demonstrate that the presence of the nitrile group typically causes slight shortening of adjacent carbon-carbon bonds due to increased s-character from hybridization changes [16] [10]. These effects are generally small but measurable in high-precision crystallographic analyses.
The nitrogen atom in azabicyclo[2.2.1]heptane systems exhibits pyramidal geometry with bond angles that deviate from ideal tetrahedral values due to the constraints of the bicyclic framework [9] [10]. The degree of pyramidalization can be influenced by the electronic nature of substituents, with electron-withdrawing groups typically increasing the pyramidal character.
Research on bicyclic amide systems reveals that the constraining effects of the azabicyclo[2.2.1]heptane framework can force significant distortions in attached functional groups [9] [10]. These distortions provide valuable insights into the electronic structure and reactivity patterns of such compounds.
Computational investigations using density functional theory methods provide powerful tools for understanding the electronic structure, conformational preferences, and potential reaction pathways of anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane. These theoretical approaches complement experimental observations and offer predictive capabilities for exploring chemical behavior under various conditions [18] [19].
Density functional theory calculations on azabicyclo[2.2.1]heptane derivatives require careful selection of functionals and basis sets to achieve reliable results for both ground-state properties and transition state structures. Research on related bicyclic nitrogen compounds demonstrates that hybrid functionals such as B3LYP, PBE0, and ωB97XD provide reasonable accuracy for geometry optimization and energy calculations [20] [21].
The choice of basis set significantly influences the quality of density functional theory predictions for azabicyclic compounds. Studies comparing different basis sets show that polarized double-zeta basis sets such as 6-31G(d,p) provide a good balance between computational cost and accuracy for geometry optimization [21] [20]. For high-accuracy energy calculations, larger basis sets such as 6-311+G(d,p) or def2-TZVP are often employed [20] [22].
Solvation effects play important roles in the computational modeling of azabicyclo[2.2.1]heptane derivatives, particularly when comparing theoretical predictions with experimental data obtained in solution. Polarizable continuum model approaches such as PCM or SMD are commonly used to account for solvent effects in density functional theory calculations [11] [20].
The treatment of dispersion interactions requires special consideration in density functional theory calculations of azabicyclic compounds, particularly when studying intermolecular interactions or conformational preferences involving aromatic substituents. Empirical dispersion corrections such as D3 or D4 can significantly improve the accuracy of geometry predictions and relative energies [21] [20].
Density functional theory calculations provide detailed information about the conformational preferences of anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane through systematic exploration of potential energy surfaces. The rigid bicyclic framework restricts conformational flexibility primarily to the orientations of the cyano and benzyl substituents [18] [19].
Computational studies of related azabicyclic compounds reveal that conformational energy differences are typically small (1-5 kcal/mol), making accurate prediction of preferred conformers challenging and requiring high-level theoretical methods [9] [19]. The conformational preferences are influenced by both steric interactions and electronic effects arising from the cyano and benzyl substituents.
Semiempirical AM1 calculations on related N-cyano azacyclic compounds suggest that axial orientations of the cyano group are generally preferred over equatorial orientations, with energy differences of 3-7 kilojoules per mole [1]. These preferences arise from favorable stereoelectronic interactions and reduced steric clashes with the bicyclic framework.
The benzyl substituent conformational preferences can be analyzed through systematic rotation about the nitrogen-carbon bond connecting the aromatic ring to the bicyclic framework. Density functional theory calculations typically reveal multiple local minima corresponding to different orientations of the benzyl group relative to the bicyclic core [18] [19].
Density functional theory methods enable the calculation of transition state structures and activation barriers for various chemical transformations involving anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane. These calculations provide insights into potential reaction pathways and help predict chemical reactivity patterns [18] [19].
Studies of reaction mechanisms involving azabicyclo[2.2.1]heptane derivatives demonstrate that the rigid bicyclic framework significantly influences the geometries and energies of transition states. The constrained geometry can lead to unusual reaction pathways and altered activation barriers compared to more flexible systems [18] [23].
Computational investigations of cycloaddition reactions involving azabicyclic compounds reveal that the bicyclic framework can control facial selectivity through steric interactions at the transition state [23] [18]. These effects are particularly important for reactions involving the π-system of aromatic substituents such as the benzyl group.
The electronic effects of the cyano substituent can significantly influence reaction mechanisms by altering the electron density distribution throughout the molecular framework. Density functional theory calculations can quantify these effects through analysis of molecular orbitals, electrostatic potentials, and atomic charges [16] [18].
| Calculation Type | Recommended Method | Basis Set | Key Applications |
|---|---|---|---|
| Geometry optimization | B3LYP or ωB97XD [21] | 6-31G(d,p) | Ground state structures |
| Energy calculations | PBE0 or M06-2X [21] | 6-311+G(d,p) | Relative energies |
| Transition states | B3LYP [18] [19] | 6-31G(d,p) | Reaction mechanisms |
| NMR predictions | OLYP [11] | aug-pcS-3 | Chemical shifts |
| Solvation | PCM or SMD [11] | Various | Solution properties |
Density functional theory calculations provide detailed information about the electronic structure of anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane through analysis of molecular orbitals, electron density distributions, and various electronic properties. These analyses offer insights into chemical bonding, reactivity patterns, and spectroscopic properties [11] [16].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and compositions provide important information about the electronic characteristics of the compound. Research on related azabicyclic systems shows that the nitrogen lone pair typically contributes significantly to the highest occupied molecular orbital, while the cyano π-system influences the lowest unoccupied molecular orbital [16] [11].
Natural population analysis and other charge partitioning schemes can quantify the charge distribution throughout the molecular framework, providing insights into the polarization effects of different substituents. The cyano group typically bears significant negative charge on the nitrogen atom, while the carbon atom attached to the bicyclic framework carries partial positive charge [12] [11].
Electrostatic potential maps calculated from density functional theory wave functions reveal the spatial distribution of electron-rich and electron-poor regions around the molecule. These maps are particularly useful for predicting intermolecular interactions and understanding the influence of substituents on molecular properties [17] [16].
Computational prediction of proton and carbon-13 chemical shifts requires careful consideration of both the density functional and basis set used for the calculations. Studies on nitrogen heterocycles demonstrate that OLYP functional with specialized basis sets such as aug-pcS-3 provides excellent agreement with experimental chemical shifts [11] [24].
The calculation of nuclear magnetic resonance coupling constants presents additional computational challenges but can provide valuable validation of structural assignments. Density functional theory calculations can predict both scalar and dipolar coupling contributions, with the former being most relevant for solution-phase nuclear magnetic resonance spectroscopy [24] [25].
Solvent effects on nuclear magnetic resonance chemical shifts can be substantial and must be included in computational predictions for meaningful comparison with experimental data. Polarizable continuum model calculations typically improve the agreement between calculated and experimental chemical shifts by 0.1-0.3 parts per million [25] [24].
The reliability of density functional theory calculations for anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane can be assessed through systematic comparison with available experimental data for closely related compounds. This validation process helps establish confidence intervals for theoretical predictions and identifies potential limitations of the computational methods [2] [24].
Comparison of calculated and experimental geometries for related azabicyclo[2.2.1]heptane derivatives typically shows excellent agreement for bond lengths (within 0.01-0.02 angstroms) and good agreement for bond angles (within 1-3 degrees) [2] [10]. These comparisons provide confidence in the structural predictions for anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane.
Nuclear magnetic resonance chemical shift predictions can be validated against experimental data for related compounds, with typical mean absolute deviations of 0.1-0.3 parts per million for proton chemical shifts and 1-3 parts per million for carbon-13 chemical shifts when appropriate computational methods are used [24] [11].
Energetic predictions such as conformational energy differences and activation barriers are more challenging to validate experimentally but can be assessed through comparison with variable-temperature nuclear magnetic resonance data and kinetic measurements when available [9] [18].